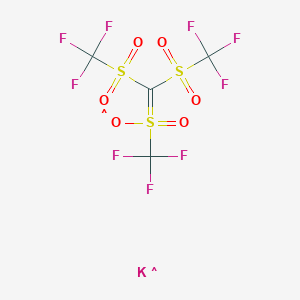
Gly-gly-tyr-oh hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycyltyrosine hydrochloride is a tripeptide composed of glycine, glycine, and tyrosine, with an additional hydrochloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glycylglycyltyrosine hydrochloride typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of glycine and tyrosine to prevent unwanted side reactions. The protected glycine is first coupled with another glycine molecule using a coupling reagent such as dicyclohexylcarbodiimide. The resulting dipeptide is then coupled with protected tyrosine to form the tripeptide. Finally, the protecting groups are removed, and the tripeptide is treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of glycylglycyltyrosine hydrochloride often employs solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. In SPPS, the first amino acid is anchored to a solid resin, and subsequent amino acids are added sequentially. After the synthesis is complete, the peptide is cleaved from the resin and purified .
化学反応の分析
Types of Reactions
Glycylglycyltyrosine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or the tyrosine residue.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions
Major Products
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced peptides with altered amino acid residues.
Substitution: Alkylated or acylated peptides
科学的研究の応用
Glycylglycyltyrosine hydrochloride has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Materials Science: Utilized in the development of peptide-based hydrogels and other biomaterials
作用機序
The mechanism of action of glycylglycyltyrosine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residue can participate in hydrogen bonding and π-π interactions, influencing the peptide’s binding affinity and specificity. Additionally, the peptide can undergo conformational changes that affect its biological activity .
類似化合物との比較
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine residues.
Glycyltyrosine: A dipeptide composed of glycine and tyrosine.
Tyrosylglycine: A dipeptide composed of tyrosine and glycine
Uniqueness
Glycylglycyltyrosine hydrochloride is unique due to its tripeptide structure, which provides additional functional groups and potential for diverse chemical reactions compared to dipeptides. The presence of the tyrosine residue also imparts unique properties, such as the ability to undergo oxidative cross-linking .
特性
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5.ClH/c14-6-11(18)15-7-12(19)16-10(13(20)21)5-8-1-3-9(17)4-2-8;/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,19)(H,20,21);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZBDFGKUSCKCE-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Dibenzo[f,h]quinazolin-2(1H)-one](/img/structure/B8132430.png)

![6-Bromo-8-hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B8132449.png)

